N~2~-cyano-N~2~-(4,6-dipiperidin-1-yl-1,3,5-triazin-2-yl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YLAMINO}ACETAMIDE is a complex organic compound featuring a triazine ring substituted with piperidine groups, a cyano group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YLAMINO}ACETAMIDE typically involves the following steps:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and piperidine.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable cyano donor, such as sodium cyanide, reacts with the triazine intermediate.
Attachment of the Acetamide Moiety: The final step involves the reaction of the cyano-substituted triazine with an acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YLAMINO}ACETAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents.
Major Products
Scientific Research Applications
2-{4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YLAMINO}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YLAMINO}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazine core and functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine moiety, known for their pharmacological activities.
Triazine Derivatives: Compounds with a triazine core, widely used in medicinal chemistry and materials science.
Uniqueness
2-{4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YLAMINO}ACETAMIDE is unique due to its combination of a triazine ring with piperidine and cyanoacetamide groups, providing a distinct set of chemical and biological properties . This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H24N8O |
---|---|
Molecular Weight |
344.42 g/mol |
IUPAC Name |
2-[cyano-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino]acetamide |
InChI |
InChI=1S/C16H24N8O/c17-12-24(11-13(18)25)16-20-14(22-7-3-1-4-8-22)19-15(21-16)23-9-5-2-6-10-23/h1-11H2,(H2,18,25) |
InChI Key |
YJJNVVUXZPCTEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N(CC(=O)N)C#N)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.